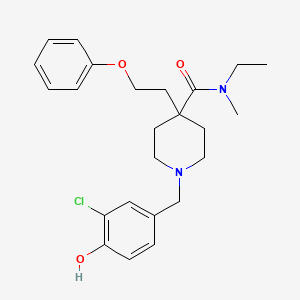

Bepristat 1a

Description

Overview of PDI Family and Functions in Oxidative Protein Folding

The PDI family in mammals consists of at least 21 members, all sharing at least one domain with a thioredoxin-like fold. nih.govresearchgate.net The archetypal PDI, PDIA1, possesses a multi-domain structure that includes two catalytic domains (a and a') and two non-catalytic, substrate-binding domains (b and b'). bmbreports.orgnih.gov The catalytic domains contain the highly conserved CGHC motif, which is the active site for the oxidoreductase and isomerase activities. wikipedia.orgresearchgate.net

The functions of PDIs are multifaceted and critical for cellular proteostasis, the maintenance of a balanced and functional proteome. oregon-therapeutics.comnih.gov Their key roles include:

Oxidase activity: Catalyzing the formation of disulfide bonds in newly synthesized proteins. wikipedia.org

Reductase activity: Breaking incorrect disulfide bonds, allowing for protein refolding.

Isomerase activity: Rearranging existing disulfide bonds until the native conformation is achieved. wikipedia.orgbmbreports.org

Chaperone activity: Assisting in the folding of proteins, sometimes independently of their thiol-modifying activity, by preventing the aggregation of folding intermediates. nih.govbmbreports.org

This intricate process of oxidative protein folding ensures that proteins destined for secretion or insertion into membranes are correctly structured before they exit the ER. bmbreports.org

Role of Specific PDI Isoforms in Cellular Homeostasis and Disease Pathophysiology

Different PDI isoforms exhibit some degree of substrate specificity and are involved in a wide array of physiological and pathological processes. researchgate.net The dysregulation of PDI function can lead to an accumulation of misfolded proteins in the ER, a condition known as ER stress. mdpi.comoregon-therapeutics.com This stress activates the Unfolded Protein Response (UPR), a cellular signaling pathway that initially aims to restore homeostasis but can trigger apoptosis (programmed cell death) if the stress is prolonged or severe. nih.govoregon-therapeutics.comnih.gov

The involvement of PDIs in various diseases is increasingly recognized:

Cancer: Cancer cells, with their high proliferation rates, have an increased demand for protein synthesis and folding, leading to the upregulation of PDI. oregon-therapeutics.comnih.gov Elevated PDI levels have been observed in numerous cancers, including breast, lung, brain, and ovarian cancers, and are often associated with tumor growth, metastasis, and chemoresistance. nih.govoregon-therapeutics.comnih.gov For instance, high expression of PDIA1, PDIA3, PDIA4, and PDIA6 is common in breast cancer. nih.gov

Neurodegenerative Diseases: In conditions like Alzheimer's and Parkinson's disease, PDI can become S-nitrosylated, which impairs its function and contributes to the accumulation of misfolded proteins and ER stress.

Thrombosis: PDI is present on the surface of platelets and endothelial cells and plays a role in thrombus formation. frontiersin.orgreading.ac.uk It is involved in platelet aggregation and the activation of integrins. frontiersin.org

Other Conditions: The PDI family has also been implicated in cardiovascular diseases, infectious diseases, and diabetes. researchgate.net

Emerging Importance of PDI as a Molecular Target in Biochemical and Disease Research

The critical role of PDIs in the pathophysiology of various diseases, particularly cancer and thrombosis, has established them as a promising molecular target for therapeutic intervention. nih.govbmbreports.orgnih.gov The development of small molecule inhibitors that can modulate PDI activity is an active area of research. wikipedia.org These inhibitors can be broadly categorized based on their mechanism of action, targeting either the catalytic active sites or allosteric sites. oregon-therapeutics.com

Inhibiting PDI in cancer cells can disrupt proteostasis, leading to sustained ER stress and subsequent apoptosis, thereby offering a potential anti-cancer strategy. nih.govoregon-therapeutics.com In the context of thrombosis, PDI inhibitors can block platelet aggregation and thrombus formation, presenting a novel antithrombotic approach. nih.gov The development of specific and reversible PDI inhibitors is a key focus to minimize off-target effects and enhance therapeutic potential. oregon-therapeutics.com

Bepristat 1a: A Selective PDI Inhibitor

This compound is a chemical compound identified as a selective and reversible inhibitor of protein disulfide isomerase (PDI). sigmaaldrich.comscientificlabs.ie Unlike many other PDI inhibitors that target the catalytic sites, this compound functions by binding to the substrate-binding pocket of the b' domain of PDI. nih.govsigmaaldrich.com This allosteric inhibition mechanism provides a degree of selectivity for PDI over other vascular thiol isomerases like ERp5 and ERp57. nih.gov

Research Findings on this compound

Research has demonstrated that this compound effectively inhibits the reductase activity of PDI. nih.gov Studies using the insulin (B600854) turbidimetric assay have shown that this compound blocks PDI activity with an IC50 value of 700 nM. sigmaaldrich.comscientificlabs.ie Its mechanism of action involves binding to the b' domain, which has been confirmed through experiments with various PDI fragments. This compound and its analogue, Bepristat 2a, showed inhibitory activity against PDI fragments containing the b' domain (abb' and b'xa') but not against the isolated catalytic a or a' domains. nih.govresearchgate.net

In preclinical models, this compound has shown potent antithrombotic effects. It inhibits platelet aggregation and impairs thrombus formation at sites of vascular injury. nih.govoregon-therapeutics.com Specifically, bepristat potently inhibits platelet aggregation induced by collagen and convulxin. nih.gov It also reduces the activation of αIIbβ3 integrin and the expression of P-selectin on platelets. nih.gov The inhibition of PDI by bepristat has been shown to decrease the production of thromboxane (B8750289) A2 (TxA2) and reactive oxygen species (ROS) in stimulated platelets. nih.gov

The reversibility of this compound's inhibition is a key characteristic. nih.gov This property, along with its selectivity, makes it a valuable tool for studying the roles of PDI and a promising lead compound for the development of new therapeutics.

| Feature | Description |

| Compound Name | This compound |

| CAS Number | 1642375-66-3 |

| Molecular Formula | C₂₄H₃₁ClN₂O₃ |

| Molecular Weight | 430.97 |

| Target | Protein Disulfide Isomerase (PDI) |

| Binding Site | Substrate-binding pocket of the b' domain |

| Mechanism of Action | Selective, reversible, allosteric inhibitor |

| IC50 Value | 700 nM for PDI reductase activity |

| Key Research Findings | Inhibits platelet aggregation and thrombus formation in vivo. nih.govoregon-therapeutics.com Blocks collagen-induced platelet aggregation. nih.gov Reduces TxA₂ and ROS production in platelets. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H31ClN2O3 |

|---|---|

Molecular Weight |

431.0 g/mol |

IUPAC Name |

1-[(3-chloro-4-hydroxyphenyl)methyl]-N-ethyl-N-methyl-4-(2-phenoxyethyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C24H31ClN2O3/c1-3-26(2)23(29)24(13-16-30-20-7-5-4-6-8-20)11-14-27(15-12-24)18-19-9-10-22(28)21(25)17-19/h4-10,17,28H,3,11-16,18H2,1-2H3 |

InChI Key |

AYJKPBTXOIHUFT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)Cl)CCOC3=CC=CC=C3 |

Origin of Product |

United States |

Molecular Target Characterization: Protein Disulfide Isomerase Pdi

Structural Biology of PDI

The functionality of PDI is intrinsically linked to its complex and dynamic three-dimensional structure.

Domain Architecture and Thioredoxin-like Folds (a, b, b', x, a' domains)

PDI is a multi-domain protein characterized by a distinctive U-shaped or horseshoe-shaped structure. researchgate.netnih.govrsc.org It is composed of four thioredoxin-like domains, arranged sequentially from the N-terminus as a , b , b' , and a' . rsc.orgfrontiersin.orgcdnsciencepub.com This modular architecture is fundamental to its diverse functions. embopress.org

Domains 'a' and 'a' : These are the catalytic domains located at the ends of the U-shaped structure. rsc.orgresearchgate.net They share structural homology with thioredoxin, a ubiquitous redox protein. rupress.orgnih.gov

Domains 'b' and 'b' : These are non-catalytic domains that form the base of the "U". rsc.org The 'b'' domain, in particular, contains a primary hydrophobic substrate-binding pocket. rsc.orgnih.govresearchgate.net

x-linker : A flexible linker region, approximately 19 amino acids long, connects the b' and a' domains. frontiersin.orgnih.govwustl.edu This linker is not merely a passive connector but plays an active regulatory role. nih.govnih.gov

c-region : A short, acidic region at the C-terminus contains the KDEL motif for ER retention. nih.govrsc.org

All four main domains (a, b, b', and a') adopt a thioredoxin-like fold, which consists of a β-α-β-α-β-α-β-β-α secondary structure pattern. frontiersin.org

Active Site Motifs (CGHC) and Allosteric Regions

The catalytic activity of PDI resides in its 'a' and 'a'' domains, each of which contains a highly conserved CGHC (Cys-Gly-His-Cys) active site motif. wikipedia.orgfrontiersin.orgnih.govahajournals.org The cysteine residues in this motif are directly involved in the thiol-disulfide exchange reactions necessary for breaking and forming disulfide bonds in substrate proteins. rupress.orgnih.gov The histidine residue within the CGHC motif is crucial for the enzyme's oxidative power. rupress.orgmdpi.com

Beyond the active sites, PDI possesses critical allosteric regions that regulate its activity. The substrate-binding pocket located in the b' domain functions as a key allosteric site. oregon-therapeutics.comthno.orgosti.gov Binding of molecules to this site can induce conformational changes that modulate the catalytic activity of the remote 'a' and 'a'' domains. nih.govnih.gov Research has identified that the compound Bepristat 1a targets this allosteric pocket in the b' domain. oregon-therapeutics.commdpi.comnih.gov

Flexibility and Dynamic Conformational States of PDI

PDI is not a rigid structure but a highly flexible and dynamic enzyme. researchgate.netnih.govrsc.org It toggles between multiple conformational states, primarily described as "open" and "closed" conformations, which are influenced by its redox status. researchgate.netnih.govbiorxiv.org

Oxidized PDI (oPDI) : In its oxidized state, PDI predominantly adopts an "open" conformation where the 'a'' domain is angled away, making the substrate-binding site at the base of the "U" more accessible. nih.govrsc.org Single-molecule analysis shows that oxidized PDI is in a rapid equilibrium between open and closed states. researchgate.net

Reduced PDI (rPDI) : The reduced form is mainly in a "closed" or compact state, which limits substrate access. researchgate.netnih.govrsc.org

This redox-dependent conformational change is a key aspect of its function, allowing it to bind and release substrates effectively. rsc.org The flexibility is not uniform across the structure; the b'xa' region is primarily responsible for the redox-regulated conformational changes, while the bb' interface is more rigid. nih.govrsc.org Single-molecule studies have revealed that PDI can toggle between these states on a millisecond timescale, highlighting its dynamic nature in solution. biorxiv.orgnih.gov

Identification of PDIA1 as a Primary Target of this compound

This compound has been identified as a reversible, allosteric inhibitor of Protein Disulfide Isomerase A1 (PDIA1), the prototypical member of the PDI family. oregon-therapeutics.commdpi.comnih.gov Unlike inhibitors that target the catalytic cysteine residues, bepristats bind to the hydrophobic substrate-binding pocket within the b' domain. nih.govnih.govosti.gov This binding blocks the interaction of PDI with its protein substrates. nih.gov Paradoxically, the ligation of this pocket by bepristats has been shown to displace the x-linker, triggering an allosteric switch that enhances the reductase activity of the catalytic 'a' and 'a'' domains in certain assays. nih.govnih.gov

Specificity Among PDI Isoforms (e.g., PDIA3, ERp5, ERp57, ERp72, Thioredoxin)

A critical aspect of a targeted inhibitor is its specificity. Research indicates that bepristats are highly selective for PDIA1 over other vascular thiol isomerases. nih.gov

In studies using an insulin (B600854) reduction assay, this compound was shown to inhibit the reductase activity of PDI but not that of other closely related PDI family members such as ERp5, ERp57, or the redox protein Thioredoxin (TRX), even at concentrations significantly higher than its inhibitory concentration for PDI. nih.govresearchgate.net

Further studies on Bepristat 2a, a closely related analog, quantified this selectivity. The data demonstrated a pronounced preference for PDIA1 over other tested isoforms. nih.gov

| PDI Isoform | Common Name | IC₅₀ (µM) |

|---|---|---|

| PDIA1 | PDI | 2.1 |

| PDIA3 | ERp57 | 127 |

| PDIA4 | ERp72 | >200 |

| PDIA6 | ERp5 | >200 |

| PDIA17 | ERp18 | >200 |

Data from an insulin turbidimetric assay shows the half-maximal inhibitory concentration (IC₅₀) of Bepristat 2a for various PDI isoforms. A lower value indicates higher inhibitory potency. Source: nih.gov

This high degree of selectivity suggests that this compound and its analogs achieve their effects primarily through the inhibition of PDIA1, with minimal off-target activity against other major PDI family members. nih.govnih.gov

Mechanistic Elucidation of Bepristat 1a Action on Pdi

Binding Site Analysis of Bepristat 1a on PDI

This compound interacts with Protein Disulfide Isomerase (PDI) at a specific, non-catalytic site located in the b' domain. nih.govresearchgate.net This domain is recognized as the principal binding site for peptide substrates. embopress.org The domain structure of PDI is represented as a–b–b′–x–a′, where the 'a' and 'a′' domains contain the catalytic CGHC motifs responsible for disulfide shuffling, while the 'b' and 'b′' domains are primarily involved in substrate binding. nih.govresearchgate.net

Studies using various PDI fragments have confirmed that this compound's inhibitory action is dependent on the presence of the b' domain. nih.gov When tested against isolated PDI domains, this compound showed no significant activity against the isolated a, a', or ab domains. nih.gov However, it effectively blocked the reductase activity of PDI fragments that included the b' domain, such as the abb' and b'xa' constructs. nih.govresearchgate.net This demonstrates that this compound exerts its effects by binding to the b' domain, outside of the enzyme's catalytic sites. nih.govresearchgate.net

| PDI Construct | Effect of this compound (30 μM) | Conclusion |

|---|---|---|

| Full-length PDI | Inhibition (in insulin (B600854) turbidimetric assay) | Targets the full enzyme |

| a, a', or ab domains | No significant inhibition | Binding site is not on these domains |

| abb' domains | Inhibition | Binding site is located within this fragment, pointing to b' |

| b'xa' domains | Inhibition | Confirms the b' domain as the target site |

The binding of this compound to the b' domain occurs within a deep hydrophobic pocket that is crucial for substrate recognition. nih.govresearchgate.net The interaction is primarily driven by hydrophobic forces. This was investigated using the fluorescent probe 1-anilinonaphthalene-8-sulfonic acid (ANS), which experiences a significant increase in fluorescence upon binding to exposed hydrophobic regions in proteins. researchgate.net

Experiments showed that ANS binds readily to full-length PDI and the isolated b'x domain, indicating the presence of an accessible hydrophobic site. nih.govresearchgate.net The addition of this compound was found to interfere with this interaction, significantly reducing the ANS fluorescence signal. nih.govresearchgate.net This competitive action suggests that this compound occupies the same hydrophobic pocket that ANS binds to, confirming the critical role of hydrophobic interactions in its association with the b' domain of PDI. nih.gov

Allosteric Modulation of PDI Activity

The binding of this compound to the b' domain initiates a cascade of allosteric events that alter the enzyme's structure and catalytic function. osti.gov

A key event in the allosteric mechanism of this compound is the displacement of the x-linker region. nih.govosti.gov The x-linker is a flexible 19-amino-acid peptide that connects the b' and a' domains. nih.gov In its resting state, the x-linker "caps" the hydrophobic substrate-binding pocket on the b' domain. nih.govnih.gov

The binding of this compound into this hydrophobic pocket physically displaces the x-linker. nih.govresearchgate.net Evidence for this displacement comes from multiple experimental approaches:

Protease Digestion: In the presence of this compound, the x-linker region of PDI becomes more susceptible to cleavage by Proteinase K, indicating it is more exposed. nih.govresearchgate.net

Intrinsic Tryptophan Fluorescence: The x-linker contains a tryptophan residue (Trp-347) that associates with the hydrophobic b' pocket, resulting in a characteristic fluorescence signal. nih.govresearchgate.net Upon addition of this compound, this signal shows a loss of intensity and a red shift, consistent with the Trp-347 moving out of the hydrophobic pocket and into a more aqueous environment. nih.govresearchgate.net

The displacement of the x-linker by this compound triggers a significant conformational change across the entire PDI molecule. nih.govresearchgate.net PDI is known to be a highly flexible and dynamic protein, and this compound appears to constrain this dynamic behavior. researchgate.netnih.gov

| PDI State | Radius of Gyration (Rg) in Å |

|---|---|

| Oxidized PDI (vehicle) | 40.0 |

| Reduced PDI | 34.0 |

| PDI + Bepristat 1b* | 35.3 |

*Data shown for Bepristat 1b, a structurally related analog used in the SAXS experiment. researchgate.net

This conformational shift, initiated by the binding event at the b' domain, is transmitted to the remote catalytic a and a' domains, altering their activity. nih.govosti.gov

Reversibility of this compound Binding and Inhibition

A key characteristic of this compound's interaction with PDI is its reversibility. nih.govrepec.org Unlike inhibitors such as PACMA-31 that form covalent bonds with the catalytic cysteines and act irreversibly, this compound targets the non-catalytic substrate-binding site. nih.gov This mode of action allows for a reversible association with the enzyme. nih.gov

The reversibility of this compound has been demonstrated in functional assays. nih.gov When a PDI-Bepristat 1a mixture was diluted to a subinhibitory concentration of the compound, the enzyme's inhibitory effect was readily reversed. nih.gov This is in stark contrast to the irreversible inhibitor PACMA-31, whose inhibitory effect was largely maintained after dilution. nih.gov This property of reversible binding is a direct consequence of targeting the substrate-binding pocket of the 'b'' domain rather than the thiol-reactive catalytic sites, representing a significant advantage in the design of selective PDI modulators. nih.gov

Cellular and Biochemical Investigations of Bepristat 1a Effects

Influence on Cellular Redox Balance and Oxidative Protein Folding Pathways

Bepristat 1a has been identified as a compound that targets the b' domain of Protein Disulfide Isomerase (PDI). nih.gov PDI is a crucial enzyme in the endoplasmic reticulum (ER) responsible for catalyzing the formation, reduction, and isomerization of disulfide bonds in newly synthesized proteins, a process known as oxidative protein folding. nih.govwikipedia.org The proper folding of over 30% of proteins relies on the chaperone activity of PDI. nih.gov

Impact on Endoplasmic Reticulum (ER) Homeostasis and Unfolded Protein Response (UPR) Pathways

The endoplasmic reticulum (ER) is a central organelle for protein folding and modification. oregon-therapeutics.com Disruption of its function leads to an accumulation of unfolded or misfolded proteins, a condition termed ER stress. oregon-therapeutics.commdpi.com To cope with ER stress, cells activate a set of signaling pathways known as the Unfolded Protein Response (UPR). nih.govsochob.cl The UPR aims to restore ER homeostasis by upregulating chaperones, inhibiting protein synthesis, and, if the stress is prolonged, initiating apoptosis. nih.govmdpi.com

PDI plays a significant role in maintaining ER proteostasis, and its inhibition can lead to the accumulation of unfolded proteins, thereby inducing ER stress and activating the UPR. oregon-therapeutics.comthno.org this compound, as an inhibitor of PDI, can trigger this response. oregon-therapeutics.comthno.org Studies with related PDI inhibitors have shown that they can induce a strong ER stress response. nih.govacs.org For instance, treatment of glioblastoma cells with bepristat-2a, a related compound, led to a significant upregulation of ATF4, a key transcription factor in the PERK branch of the UPR. nih.govacs.org This suggests that this compound likely has a similar impact on inducing ER stress and activating the UPR pathways. The activation of the UPR is a crucial cellular mechanism to either promote cell survival under stress or trigger cell death if the damage is irreparable. nih.govmdpi.com

Modulation of Protein-Protein Interactions Involving PDI

Protein Disulfide Isomerase (PDI) is a multi-domain protein that interacts with a wide range of substrates and other proteins. researchgate.net Its structure includes catalytic 'a' and 'a'' domains and substrate-binding 'b' and 'b'' domains. researchgate.net this compound specifically targets the hydrophobic substrate-binding pocket within the b' domain of PDI. nih.govnih.govthno.org This binding directly interferes with the interaction between PDI and its substrates. nih.gov

The binding of this compound to the b' domain displaces the x-linker, a flexible peptide that connects the b' and a' domains. nih.govscribd.com This displacement induces a conformational change in PDI, which allosterically enhances the catalytic activity of the remote 'a' and 'a'' domains. nih.gov This substrate-driven allosteric switch mechanism is not unique to this compound and can also be triggered by other peptides and protein substrates that bind to PDI. nih.govscribd.com Therefore, this compound serves as a modulator of PDI's interactions, not by directly blocking its catalytic sites, but by altering its conformation and subsequent activity through an allosteric mechanism. This modulation can have significant downstream effects on the various cellular processes that rely on PDI's chaperone and enzymatic functions.

Effects on Specific Intracellular Signaling Cascades

Reactive Oxygen Species (ROS) Generation Pathways

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. frontiersin.org While essential for signaling at low levels, excessive ROS can lead to oxidative stress and cellular damage. researchgate.net One of the key enzymatic sources of ROS is the NADPH oxidase (NOX) family of enzymes. frontiersin.orgnih.gov

Research has shown that PDI can modulate the generation of ROS by interacting with components of the ROS-producing enzyme NADPH oxidase 1 (Nox-1). researchgate.net Specifically, inhibition of PDI has been linked to a reduction in ROS production. sciprofiles.comresearchgate.netresearchgate.net Studies involving this compound have demonstrated its ability to decrease the production of ROS in platelets stimulated with collagen or thrombin. sciprofiles.comresearchgate.netresearchgate.netnih.gov This effect is attributed to the inhibition of PDIA1, a specific member of the PDI family. sciprofiles.comresearchgate.netresearchgate.netnih.gov The findings suggest that this compound interferes with the intraplatelet ROS-TxA2 pathway, which is dependent on PDIA1. sciprofiles.comnih.gov

Thromboxane (B8750289) A2 (TxA2) Production

Thromboxane A2 (TxA2) is a potent vasoconstrictor and promoter of platelet aggregation, playing a critical role in thrombosis. nih.govcolab.ws Its production is a key step in platelet activation. nih.gov

Preclinical Research Applications and Biological Outcomes

Research in Thrombosis and Hemostasis

Bepristat 1a's primary target, PDI, is crucial for thrombus formation, a process involving platelet and endothelial cells. sigmaaldrich.comnih.gov PDI and related proteins are released from these cells and act on the cell surface to facilitate protein folding and function, which is essential for the propagation of thrombosis. researchgate.net

Impairment of Thrombus Formation in In Vivo Models

The anti-platelet activity of this compound observed in vitro translates to significant antithrombotic effects in vivo. nih.gov In mouse models of vascular injury, the administration of this compound has been shown to potently inhibit thrombus formation. sigmaaldrich.comnih.gov Specifically, following laser-induced injury in the cremaster arterioles of mice, an infusion of this compound led to a 79.7% reduction in the accumulation of platelets at the injury site compared to a vehicle control. nih.govresearchgate.net These findings demonstrate that this compound effectively impairs the development of thrombi in a living organism. nih.gov

Modulation of Integrin Activation (e.g., αIIbβ3)

The activation of integrin αIIbβ3 on the platelet surface is a critical step for platelet aggregation and thrombus formation. Research indicates that the inhibition of PDIA1 by bepristat leads to a reduction in the activation of αIIbβ3 integrin. researchgate.netnih.govresearchgate.net PDI family proteins, including PDIA1, are known to be secreted by platelets and endothelial cells, where they can interact with and regulate the function of integrins like αIIbβ3 on the outer surface of platelets. researchgate.netreading.ac.uk By inhibiting PDI, this compound interferes with this extracellular regulation pathway, thereby modulating integrin activation and subsequent platelet functions. nih.gov

Interplay with NADPH Oxidase 1 (Nox-1) Activity in Platelets

There is a cooperative relationship between PDI and NADPH oxidase 1 (Nox-1) in controlling platelet function. researchgate.netmdpi.comnih.gov PDI has been shown to modulate the generation of reactive oxygen species (ROS) through interactions with components of the ROS-producing enzyme Nox-1. researchgate.net Inhibition of PDIA1 with bepristat results in reduced production of both ROS and thromboxane (B8750289) A2 (TxA2) in platelets stimulated by collagen or thrombin. researchgate.netnih.govresearchgate.net This points to PDIA1 being an intraplatelet regulator of the ROS-TxA2 pathway. nih.gov Furthermore, studies have shown that the co-inhibition of PDI (with bepristat) and Nox-1 (with inhibitor ML171) results in an additive inhibitory effect on platelet aggregation mediated by the GPVI receptor. mdpi.comnih.gov This suggests that PDI and Nox-1 act in concert to regulate platelet activation. mdpi.com

Considerations for Hemostasis and Bleeding

A key consideration for any antithrombotic agent is its impact on normal hemostasis and the potential to increase bleeding risk. Preclinical studies with this compound have yielded promising results in this regard. In murine models, while the co-inhibition of PDI with bepristat and the genetic deletion of Nox-1 led to defects in platelet function, it did not significantly increase bleeding times in a tail snip assay. mdpi.comnih.gov This suggests that targeting the PDI-Nox-1 axis may uncouple the prothrombotic activity of platelets from their essential role in primary hemostasis. mdpi.com

Research in Cancer Biology

The role of PDI is not limited to thrombosis; it is also significantly implicated in cancer biology. PDI is upregulated in various cancers, including glioblastoma and breast cancer, where it supports the rapid proliferation and survival of cancer cells. sigmaaldrich.comnih.govnih.gov This has made PDI an attractive therapeutic target, and inhibitors like this compound are being explored in this context. nih.govoregon-therapeutics.com

In preclinical cancer research, bepristats have been used to probe the function of PDI. For instance, a related compound, bepristat-2a, has been shown to increase the sensitivity of glioblastoma cells to topoisomerase II inhibitors like doxorubicin (B1662922) and etoposide (B1684455). acs.orgacs.org This synergistic effect is linked to the proteasome-mediated degradation of the oncogenic protein UHRF1 following PDIA1 inhibition. acs.org In breast cancer research, inhibition of PDIA1 with bepristat 2a markedly decreased the adhesion of breast cancer cells to extracellular matrix components and endothelial cells, a key step in metastasis. nih.gov While much of the specific cancer research has utilized the analogue bepristat-2a, this compound is recognized as a tool compound in this area due to its defined mechanism as an allosteric PDI inhibitor. nih.govoregon-therapeutics.com

Glioblastoma (GBM) Research

Glioblastoma is a notoriously aggressive and difficult-to-treat brain tumor. nih.govnih.gov Research into novel therapeutic strategies is paramount. This compound, through its inhibition of Protein Disulfide Isomerase (PDI), has shown promise in sensitizing glioblastoma cells to existing chemotherapeutic agents. nih.govnih.govacs.orgresearchgate.net

Synergistic Effects with Topoisomerase II (Top-II) Inhibitors

Studies have demonstrated that this compound (referred to in some studies as bepristat-2a, a closely related analog) exhibits a powerful synergistic effect when combined with topoisomerase II (Top-II) inhibitors, a class of chemotherapy drugs used in the treatment of various cancers. nih.govacs.orgresearchgate.netacs.org Top-II inhibitors, such as doxorubicin, etoposide, and mitoxantrone, function by creating DNA double-strand breaks in cancer cells. researchgate.net When used in conjunction with this compound, the cytotoxic effects of these inhibitors on glioblastoma cells are significantly enhanced. nih.govacs.orgresearchgate.netacs.org This suggests that inhibiting PDI with this compound makes the cancer cells more vulnerable to the DNA-damaging effects of Top-II inhibitors. nih.govacs.org

Proteasome-Mediated Degradation of UHRF1

A key mechanism underlying the synergistic activity of this compound is its ability to induce the degradation of a protein called Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1). nih.govacs.orgresearchgate.netacs.org UHRF1 is an oncogenic protein that is often overexpressed in tumors and is associated with poor prognosis. acs.org It plays a crucial role in DNA methylation and repair, processes that cancer cells exploit to survive and proliferate. nih.gov

Research has shown that inhibition of PDI by this compound leads to the downregulation of UHRF1. nih.govacs.org This downregulation is mediated by the proteasome, the cellular machinery responsible for degrading unwanted or damaged proteins. nih.govacs.org Specifically, treatment of glioma cell lines with this compound resulted in a decrease in UHRF1 protein levels, and this effect could be reversed by a proteasome inhibitor, confirming the role of the proteasome in this process. nih.govacs.org The degradation of UHRF1 begins as early as six hours after treatment with this compound, with the most significant downregulation observed after 24 hours. nih.gov

Impact on DNA Repair Pathways (e.g., RAD51, DNA-PK)

By promoting the degradation of UHRF1, this compound indirectly impacts critical DNA repair pathways that cancer cells rely on to resist treatment. nih.gov UHRF1 is known to be important for the function of RAD51, a key protein in the homologous recombination (HR) pathway, which repairs DNA double-strand breaks. nih.govnih.gov Studies have shown that PDI inhibition leads to the downregulation of RAD51 in a proteasome-dependent manner, a process that is likely mediated through the downregulation of UHRF1. nih.govacs.org

Furthermore, this compound has been observed to have synergistic effects with inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the non-homologous end joining (NHEJ) pathway, another major DNA double-strand break repair pathway. nih.govfrontiersin.org The combination of this compound and a DNA-PK inhibitor led to reduced survival of glioblastoma cells compared to either treatment alone. nih.gov This suggests that this compound's disruption of DNA repair mechanisms extends to multiple pathways, further enhancing its potential as a combination therapy.

Modulation of Cell Death Pathways: Apoptosis and Ferroptosis

The combination of this compound and Top-II inhibitors not only increases DNA damage but also influences the mode of cell death. nih.govacs.org Research indicates that this compound enhances apoptosis, or programmed cell death, induced by doxorubicin. nih.govacs.org This is evidenced by the increased levels of γH2AX, a marker of DNA double-strand breaks, and the partial rescue of cell death by apoptosis inhibitors. nih.govacs.org

Interestingly, while promoting apoptosis in the context of combination therapy, this compound treatment alone has been shown to protect glioblastoma cells from ferroptosis, a different form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govacs.orgresearchgate.netacs.org This protective effect against ferroptosis is associated with the upregulation of SLC7A11, a protein involved in antioxidant defense. nih.govacs.org

Breast Cancer Research

This compound has also been investigated for its potential role in treating breast cancer, particularly the aggressive triple-negative breast cancer (TNBC) subtype. nih.gov

Role of PDI Inhibition in Triple-Negative Breast Cancer (TNBC) Contexts

Triple-negative breast cancer is a challenging subtype of breast cancer with high recurrence rates and limited targeted therapies. nih.gov PDI is considered a potential therapeutic target in cancer due to its role in tumor progression and metastasis. nih.gov In the highly invasive MDA-MB-231 TNBC cell line, PDIA1 is the predominant PDI paralogue. researchgate.net

This compound, as a PDI inhibitor, has been shown to block platelet activation and impair their accumulation at sites of vascular injury. nih.gov In the context of breast cancer, another PDI inhibitor, bepristat 2a, was found to decrease the adhesion of both MCF-7 and MDA-MB-231 breast cancer cells to endothelial monolayers in a concentration-dependent manner. nih.gov This suggests that inhibiting PDI could potentially interfere with the metastatic process. This compound is classified as a reversible, allosteric inhibitor that binds to the b' domain of PDI. oregon-therapeutics.com

Potential Link to EGFR, HER2, HER3, IGF-1R, and TLR Signaling

While direct studies explicitly detailing the effects of this compound on the signaling pathways of Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Human Epidermal Growth Factor Receptor 3 (HER3), Insulin-like Growth Factor 1 Receptor (IGF-1R), and Toll-like Receptor (TLR) are not extensively documented, an indirect association can be inferred through its function as a Protein Disulfide Isomerase (PDI) inhibitor. PDI is a crucial enzyme in protein folding within the endoplasmic reticulum and its inhibition is being explored as a therapeutic strategy in cancers, such as triple-negative breast cancer (TNBC), where these signaling pathways are often dysregulated. mdpi.comoregon-therapeutics.com

In various cancers, the aberrant signaling of receptor tyrosine kinases like EGFR, HER2, and IGF-1R, as well as the activation of immune-related pathways like TLR signaling, are critical drivers of tumor progression and therapeutic resistance. mdpi.comoregon-therapeutics.commednexus.org For instance, the simultaneous targeting of EGFR, HER2, and HER3 has demonstrated anti-tumor effects in preclinical cancer models. mdpi.comoregon-therapeutics.com Similarly, targeting IGF-1R and TLRs are recognized as potential therapeutic avenues. mdpi.comoregon-therapeutics.com this compound, by inhibiting PDI, interferes with the proper folding and function of numerous proteins, a mechanism that could potentially impact the expression and stability of key components within these oncogenic signaling cascades. oregon-therapeutics.com The crosstalk between EGFR and IGF-1R signaling pathways, for example, can lead to resistance against single-receptor targeted therapies, highlighting the need for broader-acting agents. nih.govresearchgate.net Although this compound's specific impact on these pathways requires further investigation, its role as a PDI inhibitor places it within a class of compounds that could modulate the complex protein machinery underlying these critical cancer-related signaling networks.

Association with ERO1-α and Hypoxia-Inducible Factor (HIF-1)

This compound's mechanism of action is intricately linked to the cellular stress response, particularly pathways involving Endoplasmic Reticulum Oxidoreductin 1-alpha (ERO1-α) and Hypoxia-Inducible Factor-1 (HIF-1). This compound functions as an allosteric inhibitor of Protein Disulfide Isomerase (PDI), an enzyme that works in concert with ERO1-α to catalyze disulfide bond formation, a critical step in oxidative protein folding. oregon-therapeutics.comsci-hub.seresearchgate.net

Hypoxia, or low oxygen condition, is a common feature of the tumor microenvironment and a potent activator of the transcription factor HIF-1. mdpi.comoregon-therapeutics.com HIF-1, in turn, transcriptionally upregulates genes that promote tumor survival and angiogenesis, including ERO1-α. nih.govscientificarchives.com This induction of ERO1-α under hypoxic conditions increases the demand for its partner, PDI, to manage the folding of secretory and membrane proteins. researchgate.netscientificarchives.com The ERO1-α/PDI axis is thus crucial for cancer cell adaptation to hypoxia. researchgate.net

By inhibiting PDI, this compound disrupts this essential partnership. sci-hub.se This interference can impede the cell's ability to cope with the high demand for protein folding under hypoxic stress, potentially leading to an accumulation of misfolded proteins and activation of the Unfolded Protein Response (UPR), which can ultimately trigger cell death. oregon-therapeutics.comnih.gov Therefore, this compound's association with ERO1-α and HIF-1 is rooted in its ability to disrupt a key enzymatic partnership that is upregulated and essential for cancer cell survival under hypoxic conditions driven by HIF-1. oregon-therapeutics.comnih.govscientificarchives.com

Other Cellular and Tissue-Specific Research Contexts

Regulation of Fenestration Dynamics in Liver Sinusoidal Endothelial Cells (LSECs)

Preclinical research has identified a significant role for this compound in modulating the unique structural features of Liver Sinusoidal Endothelial Cells (LSECs). LSECs are characterized by the presence of open pores known as fenestrations, which facilitate the exchange of fluids, solutes, and particles between the sinusoidal blood and hepatocytes. nih.gov The dynamic regulation of these fenestrations is crucial for maintaining normal liver homeostasis. nih.govresearchgate.net

Studies utilizing atomic force microscopy have demonstrated that this compound, as an inhibitor of Protein Disulfide Isomerase A1 (PDIA1), directly impacts these structures. nih.gov PDIA1 is one of the most abundant PDI isoforms found in LSECs. nih.gov Inhibition of PDIA1 activity by this compound was shown to cause a significant reduction in the number of fenestrations, a phenomenon termed defenestration. nih.gov This effect was observed in vitro in primary mouse LSECs. nih.gov

Table 1: Effect of this compound on Liver Sinusoidal Endothelial Cells (LSECs)

| Parameter | Observation | Source |

|---|---|---|

| Target Enzyme | Protein Disulfide Isomerase A1 (PDIA1) | nih.gov |

| Effect on Fenestrations | Significant reduction in number (defenestration) | nih.gov |

| Cell Viability | No effect observed | nih.govresearchgate.net |

| Cell Adhesion | No effect observed | nih.gov |

| Cytoskeleton Organization | No clear-cut rearrangement observed | nih.govresearchgate.net |

| Reversibility | Defenestration reversed by cytochalasin B | nih.gov |

| In Vivo Relevance | Systemic inhibition consistent with LSEC defenestration | nih.govresearchgate.net |

Advanced Methodological Approaches in Bepristat 1a Research

In Vitro Enzymatic Assays

In vitro enzymatic assays are fundamental in characterizing the effects of compounds like Bepristat 1a on enzyme activity. These assays provide quantitative data on inhibition or modulation of the target enzyme's function under controlled laboratory conditions.

Insulin (B600854) Turbidimetric Assay

The insulin turbidimetric assay is a widely used method to assess the reductase activity of PDI. nih.govresearchgate.net In this assay, PDI catalyzes the reduction of disulfide bonds in insulin, leading to its aggregation. This aggregation increases the turbidity of the solution, which can be measured spectrophotometrically over time.

Research findings indicate that this compound inhibits the reductase activity of PDI in the insulin turbidimetric assay. nih.govresearchgate.net It has been shown to block the activity of full-length PDI as well as specific PDI fragments, such as the abb′ and b′xa′ domains. nih.govresearchgate.net This inhibitory effect is potent, with a reported IC50 value of approximately 700 nM. sigmaaldrich.comscientificlabs.ie Notably, this compound's inhibitory activity in this assay was found to be more potent than other known PDI inhibitors like quercetin-3-rutinoside (rutin), PACMA-31, and bacitracin. nih.gov Studies have also demonstrated that this compound is selective for PDI, showing minimal inhibition of other vascular thiol isomerases such as ERp5, ERp57, and thioredoxin at concentrations where it effectively inhibits PDI. nih.govresearchgate.net The inhibitory effect of this compound is reversible, as its activity can be restored upon dilution. nih.gov

| Compound | Target | Effect | IC50 | Reference |

|---|---|---|---|---|

| This compound | PDI | Inhibition | ~700 nM | sigmaaldrich.comscientificlabs.ie |

| This compound | abb′ and b′xa′ domains of PDI | Inhibition | Not specified | nih.govresearchgate.net |

| Quercetin-3-rutinoside (Rutin) | PDI | Inhibition | Less potent than this compound | nih.gov |

| PACMA-31 | PDI | Inhibition | Less potent than this compound | nih.gov |

| Bacitracin | PDI | Inhibition | Less potent than this compound | nih.gov |

Di-eosin-GSSG Cleavage Assay

The di-eosin-GSSG cleavage assay is another method used to measure the reductase activity of PDI. nih.gov This assay utilizes a fluorescent probe, di-eosin-glutathione disulfide (di-eosin-GSSG), which is a self-quenched substrate. plos.org When PDI cleaves the disulfide bond in di-eosin-GSSG, the eosin (B541160) molecules are separated, resulting in an increase in fluorescence that can be monitored. nih.govusp.br

Interestingly, in contrast to the insulin turbidimetric assay, this compound was found to paradoxically enhance the cleavage of the di-eosin-GSSG probe by PDI. nih.gov This suggests that this compound's mechanism of action is not a simple inhibition of the catalytic sites. Michaelis-Menten analysis revealed that in the presence of this compound, the apparent KM for di-eosin-GSSG was decreased, while the apparent kcat was unaffected. nih.gov This indicates that this compound increases the affinity of PDI for this small substrate. nih.gov This effect was not observed with a catalytically inactive PDI mutant, confirming that the observed fluorescence increase is dependent on PDI's catalytic activity. nih.gov

| Condition | Apparent KM (nM) | Apparent kcat (min-1) | Reference |

|---|---|---|---|

| PDI alone | 4,168 | 1,135 | nih.gov |

| PDI + this compound | 1,814 | Unchanged | nih.gov |

Biophysical and Structural Techniques

Biophysical and structural techniques provide insights into the conformational changes and interactions of macromolecules like PDI upon binding to ligands such as this compound. These methods are crucial for understanding the molecular basis of the observed functional effects.

Single-Molecule Spectroscopy and Förster Resonance Energy Transfer (FRET)

Single-molecule spectroscopy, particularly when combined with Förster Resonance Energy Transfer (FRET), is a powerful technique for investigating intramolecular distances and conformational dynamics of single molecules. uzh.chnih.govumich.edu FRET measures the efficiency of energy transfer between two fluorescent dyes (a donor and an acceptor) attached to a molecule. The efficiency of this transfer is highly dependent on the distance between the dyes, making it a molecular ruler for studying conformational changes. umich.edu

While direct single-molecule FRET studies specifically on this compound are not extensively detailed in the provided search results, the technique has been applied to study the flexibility and conformational changes of human PDI. Such studies have revealed the allosteric communication between the ligand-binding site and the catalytic sites of PDI. kent.ac.uk The principles of single-molecule FRET are highly relevant for future investigations into how this compound binding precisely alters the conformational ensemble of PDI.

Small-Angle X-ray Scattering (SAXS) for Conformational Studies

SAXS studies have been instrumental in understanding the global conformational changes in PDI induced by this compound. nih.gov Research has shown that PDI is a flexible protein that exists in different conformational states. nih.govkent.ac.uk The binding of this compound was found to induce a more constrained or compact conformation of PDI. nih.gov This conformational change is associated with the displacement of the x-linker region of PDI, which is thought to act as an allosteric switch. nih.gov The gyration radius (Rg) of PDI, a measure of its compactness, was shown to change upon ligand binding, and SAXS data supports the model where this compound binding leads to a more compact structure. nih.gov

Fluorescence Spectroscopy (e.g., ANS fluorescence)

Fluorescence spectroscopy is a versatile technique used to study various aspects of protein structure and function. uri.edu One common application is the use of extrinsic fluorescent probes, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), to detect changes in the exposure of hydrophobic regions on a protein's surface. nih.govmdpi.com ANS exhibits low fluorescence in aqueous environments but fluoresces intensely when it binds to hydrophobic pockets on proteins. researchgate.netmdpi.com

Atomic Force Microscopy (AFM) for Cellular Morphology

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to study the morphology and mechanical properties of cells. ballylab.comnist.govula.ve It operates by scanning a sharp tip over a surface to create a topographical map. ballylab.comnist.gov This method is particularly useful for examining the effects of compounds like this compound on cell structure.

Advanced Cellular and Molecular Biology Techniques

A suite of sophisticated cellular and molecular biology techniques is crucial for understanding the multifaceted effects of this compound.

Cell-based assays are fundamental in determining the cellular response to chemical inhibitors. Clonogenic survival assays, for example, assess the ability of a single cell to proliferate and form a colony. Research has shown that a related compound, bepristat 2a, can significantly reduce the clonogenic survival of glioblastoma and breast cancer cells. nih.govacs.orgnih.gov Specifically, bepristat 2a demonstrated a synergistic effect with topoisomerase II inhibitors like etoposide (B1684455) and doxorubicin (B1662922) in reducing the clonogenic survival of various cancer cell lines, including glioblastoma, ovarian carcinoma, lung adenocarcinoma, and colon cancer cells. acs.orgnih.gov

Viability assays are also employed to determine whether the effects of a compound are due to cytotoxicity. Studies on bepristat 2a revealed that at concentrations up to 50 µM for 24 hours, it did not significantly affect the viability of MCF-7 or MDA-MB-231 breast cancer cells. nih.gov However, at higher concentrations or longer incubation times, a decrease in viability was observed. nih.gov

Table 1: Effect of Bepristat 2a on Cancer Cell Lines

| Cell Line | Assay Type | Observation | Reference |

|---|---|---|---|

| Glioblastoma (GB-1) | Clonogenic Survival | Reduced survival in combination with doxorubicin, etoposide, and mitoxantrone. | acs.orgnih.gov |

| Ovarian Carcinoma (OVCAR8) | Viability (IC50) | >10-fold decrease in IC50 for etoposide with sublethal bepristat-2a. | acs.orgnih.gov |

| Lung Adenocarcinoma (A549) | Clonogenic Survival | Synergistic inhibition with etoposide and doxorubicin. | acs.orgnih.gov |

| Colon Cancer (HCT116) | Clonogenic Survival | Synergistic inhibition with etoposide and doxorubicin. | acs.orgnih.gov |

| Breast Cancer (MCF-7, MDA-MB-231) | Clonogenic Survival | Significantly lowered ability to form colonies. | nih.gov |

| Breast Cancer (MCF-7, MDA-MB-231) | Viability | No effect on viability at 1–50 µM for 24h. | nih.gov |

Flow cytometry is a powerful technique used to measure the physical and chemical characteristics of a population of cells. fluorofinder.com It is instrumental in analyzing the expression of cell surface markers and intracellular components. fluorofinder.comnih.gov In the context of Bepristat research, flow cytometry has been used to evaluate the expression of platelet surface activation markers. researchgate.netnih.govnih.govresearchgate.net

Studies have shown that bepristat reduces the activation of αIIbβ3 integrin and the expression of P-selectin on platelets stimulated with collagen or thrombin. researchgate.netnih.govnih.gov This indicates that this compound can inhibit key steps in platelet activation. Furthermore, flow cytometry is used to measure the expression of Protein Disulfide Isomerase (PDI) isoforms on platelets in response to various agonists. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net For instance, it was found that collagen stimulation leads to a significant increase in the expression of PDIA1 on the platelet surface. nih.govnih.gov

Proteomic analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the comprehensive identification and quantification of proteins within a sample. researchgate.netghdiscoverycollaboratory.org This technique has been pivotal in characterizing the expression of various Protein Disulfide Isomerase (PDI) isoforms in platelets and cancer cells. nih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Through LC-MS/MS, researchers have determined the relative abundance of different PDI isoforms. nih.govnih.govnih.gov For example, in platelets, PDIA1 was found to be less abundant than PDIA3 in both resting and stimulated conditions. nih.govnih.gov In breast cancer cells, proteomic analysis confirmed the presence of PDIA1 as a major PDI isoform and was used to verify the silencing of PDIA1 in transduced cell lines. nih.gov This detailed understanding of PDI isoform expression is crucial for interpreting the selective effects of inhibitors like this compound.

Western blotting is a widely used technique to detect specific proteins in a sample and to analyze signaling pathways. thermofisher.com In research involving bepristat, Western blotting has been employed to investigate the effects of PDI inhibition on the expression of various proteins. For example, treatment of glioblastoma cells with bepristat-2a led to a dose-dependent downregulation of UHRF1 and RAD51, proteins involved in DNA repair. acs.orgnih.gov

Furthermore, Western blot analysis is used to examine the activation of signaling pathways. thermofisher.com In studies on glioblastoma, the combination of bepristat-2a and doxorubicin was shown to increase the levels of apoptosis markers, indicating an enhanced apoptotic response. acs.orgnih.gov This technique provides critical information on the molecular mechanisms underlying the observed cellular effects of bepristat.

Functional assays are essential to directly measure the physiological effects of a compound. Platelet aggregometry is a key technique used to assess platelet function by measuring the aggregation of platelets in response to various agonists. dovepress.com Bepristat has been extensively studied using this method.

Light transmission aggregometry has shown that bepristat potently inhibits platelet aggregation induced by collagen and convulxin. researchgate.netnih.govnih.gov However, its inhibitory effect is weaker on aggregation induced by TRAP-14 or thrombin and negligible for aggregation induced by arachidonic acid. researchgate.netnih.govnih.gov These findings suggest that bepristat's antiplatelet activity is dependent on the specific activation pathway. An esterase-resistant analogue, bepristat 1b, was also shown to inhibit platelet aggregation in response to the PAR1 peptide agonist SFLLRN. nih.gov

In Vitro and In Vivo Model Systems for Disease Pathophysiology

The preclinical evaluation of this compound has utilized a variety of in vitro and in vivo models to elucidate its role in the pathophysiology of several diseases, particularly those involving platelet function and thrombus formation.

In Vitro Models:

Platelet Aggregation Assays: this compound has been shown to block platelet activation in vitro. nih.gov These assays typically involve treating isolated platelets with agonists that induce aggregation, and the inhibitory effect of this compound is quantified.

Insulin Turbidimetric Assay: This assay is a common method to assess the reductase activity of Protein Disulfide Isomerase (PDI). This compound demonstrates potent inhibitory activity in this assay, which measures the PDI-catalyzed reduction of insulin. nih.govscribd.com

Di-eosin-GSSG-based Assay: In contrast to the insulin turbidimetric assay, this compound and its analogue, Bepristat 2a, were found to enhance the cleavage of the di-eosin-GSSG probe by PDI, indicating a complex mechanism of action that does not involve direct inhibition of the catalytic cysteines. nih.govscribd.com

Cell-based Models of Disease: this compound has been studied in various cell-based models, including those for Huntington's disease, where blocking PDI was shown to be protective. scribd.com In the context of cancer, particularly glioblastoma, PDI inhibitors are investigated for their potential to induce endoplasmic reticulum (ER) stress and cell death. researchgate.netnih.gov For instance, studies have used glioblastoma cell lines to demonstrate that PDI inhibition can lead to an unfolded protein response. researchgate.netnih.gov

In Vivo Models:

Thrombus Formation Models: A key in vivo application for this compound has been in models of thrombus formation. In a mouse model using laser-induced vascular injury in cremaster arterioles, infusion of this compound significantly reduced platelet accumulation at the site of injury. nih.govscribd.com Specifically, a 15 mg kg−1 infusion of this compound resulted in a 79.7% reduction in platelet accumulation. nih.gov These studies provide critical proof-of-principle for the antithrombotic potential of targeting the b′ domain of PDI. nih.gov

Mouse Xenograft Models of Cancer: While specific in vivo cancer studies with this compound are not detailed in the provided results, related PDI inhibitors have been evaluated in mouse xenograft models of glioblastoma and ovarian cancer. nih.govresearchgate.netnih.gov These models are crucial for assessing the anti-tumor efficacy of PDI inhibitors in a living organism.

Computational Modeling and Bioinformatics Approaches

Computational methods are increasingly being employed to understand the molecular interactions and systemic effects of compounds like this compound.

Molecular Docking and Dynamics Simulations

Molecular Docking: Docking studies have been instrumental in identifying the binding site of this compound on PDI. These studies have shown that this compound targets the substrate-binding pocket of the b′ domain of PDI. nih.govsci-hub.senih.gov This is in contrast to other PDI inhibitors that bind to the catalytic a and a′ domains. The binding of this compound to the b' domain is thought to allosterically modulate PDI's activity. nih.gov Although a specific molecular docking study for this compound was not detailed, a recent study used in silico molecular docking to show that tannic acid, which has structural similarities, binds to both the active sites and the b' domain of PDI. nih.govresearchgate.net

Molecular Dynamics Simulations: While the direct use of molecular dynamics simulations for this compound is not explicitly mentioned, these techniques are highly relevant for understanding the dynamic nature of the interaction between this compound and PDI. For example, simulations of similar molecules have been used to understand their binding energy and interactions with their target proteins. researchgate.net Such simulations could further elucidate how this compound binding to the b′ domain leads to the displacement of the x-linker and the subsequent modulation of PDI's catalytic activity. researchgate.net

Comparative Analysis with Other Pdi Modulators

Distinctions from Active Site Inhibitors (e.g., PACMA-31)

A primary distinction of Bepristat 1a lies in its mechanism of action compared to active site inhibitors like PACMA-31. nih.gov this compound is a reversible, allosteric inhibitor that targets the substrate-binding pocket of the b' domain of PDI. nih.govsigmaaldrich.comscientificlabs.ie In contrast, PACMA-31 is an irreversible inhibitor that covalently binds to the catalytic cysteines within the a and a' domains of PDI. nih.govoregon-therapeutics.com

This fundamental difference in binding site and reversibility leads to distinct functional and selectivity profiles. While this compound's inhibition can be reversed, PACMA-31's action is permanent. nih.gov For instance, in platelet aggregation assays, the inhibitory effect of this compound was nullified after washing, whereas platelets treated with PACMA-31 remained irreversibly inhibited. nih.gov

Furthermore, their binding targets influence their selectivity. This compound binds outside the catalytic motif, specifically at the b' domain, and does not inhibit isolated a, a', or ab domains of PDI. nih.govresearchgate.net Conversely, PACMA-31, targeting the highly conserved thioredoxin-like catalytic domains, inhibits the reductase activity of all PDI fragments. nih.govresearchgate.net This leads to a broader, less selective interaction with other thiol isomerases compared to this compound. nih.gov

Table 1: Comparison of this compound and PACMA-31

| Feature | This compound | PACMA-31 |

|---|---|---|

| Binding Site | Allosteric b' domain (substrate-binding pocket) nih.govnih.gov | Catalytic active sites (a and a' domains) nih.govoregon-therapeutics.com |

| Mechanism | Reversible, allosteric inhibition nih.govsigmaaldrich.com | Irreversible, covalent modification nih.govoregon-therapeutics.com |

| Selectivity | Selective for PDI nih.gov | Not entirely selective among thiol isomerases nih.gov |

| Effect on PDI Fragments | Inhibits abb' and b'xa' domains; no activity against isolated a, a', or ab domains nih.govresearchgate.net | Inhibits all PDI fragments containing catalytic domains nih.govresearchgate.net |

Comparison with Other Allosteric Inhibitors (e.g., Bacitracin, Quercetin-3-rutinoside, BAP2, ML359)

This compound belongs to a category of PDI inhibitors that bind to the allosteric b' domain. oregon-therapeutics.com This group includes other known compounds such as the peptide antibiotic Bacitracin, the flavonoid Quercetin-3-rutinoside, and the small molecules BAP2 and ML359. oregon-therapeutics.com These inhibitors are generally reversible due to their interaction with the non-catalytic b' domain of PDI. oregon-therapeutics.com

While they share a common binding region, their efficacy can vary. Research using the insulin (B600854) turbidimetric assay demonstrated that this compound possesses more potent inhibitory activity against PDI compared to both Bacitracin and Quercetin-3-rutinoside. nih.gov Like this compound, BAP2 is also characterized as a reversible allosteric inhibitor that affects substrate binding to PDI. acs.org The development of these allosteric inhibitors that target substrate-binding domains, which are less homologous across the PDI family than the catalytic domains, is a strategy to achieve greater selectivity. nih.govacs.org

Table 2: Comparison of Allosteric PDI Inhibitors

| Compound | Type | Binding Domain | Key Characteristics |

|---|---|---|---|

| This compound | Small molecule medkoo.com | b' domain nih.govoregon-therapeutics.com | Reversible; more potent than Bacitracin and Quercetin-3-rutinoside in insulin reductase assays. nih.gov |

| Bacitracin | Peptide antibiotic oregon-therapeutics.com | b' domain oregon-therapeutics.com | Reversible; considered a standard PDI inhibitor but less potent than this compound. nih.govoregon-therapeutics.com |

| Quercetin-3-rutinoside | Flavonoid nih.govoregon-therapeutics.com | b' domain oregon-therapeutics.com | Reversible; inhibits thrombus formation; less potent than this compound. nih.gov |

| BAP2 | Small molecule | b' domain oregon-therapeutics.com | Reversible allosteric inhibitor affecting substrate binding. acs.org |

| ML359 | Small molecule | b' domain oregon-therapeutics.com | Categorized as a reversible allosteric inhibitor. oregon-therapeutics.com |

Selectivity Profiles Across Thiol Isomerases

A significant advantage of this compound is its selectivity for PDI over other related thiol isomerases. nih.gov The high degree of homology among the catalytic thioredoxin domains in the PDI family makes the development of selective inhibitors challenging. nih.gov Compounds that target these active sites often lack specificity. nih.gov

This compound, by targeting the less conserved b' substrate-binding domain, overcomes this issue. nih.gov In insulin turbidimetric assays, this compound was shown to be selective for PDI, exhibiting no inhibitory activity against the insulin reductase functions of other vascular thiol isomerases like ERp5, ERp57, and thioredoxin, even at concentrations tenfold higher than its IC50 for PDI. nih.govresearchgate.net In contrast, active site inhibitors such as PACMA-31 and Bacitracin demonstrate a lack of selectivity, inhibiting the activity of PDI as well as ERp5 and ERp57. nih.govresearchgate.net This highlights the targeted nature of this compound's inhibitory action.

Table 3: Selectivity of PDI Inhibitors in Insulin Reductase Assay

| Compound | PDI | ERp5 | ERp57 | Thioredoxin (TRX) |

|---|---|---|---|---|

| This compound | Inhibits nih.govresearchgate.net | No Inhibition nih.govresearchgate.net | No Inhibition nih.govresearchgate.net | No Inhibition nih.govresearchgate.net |

| PACMA-31 | Inhibits nih.govresearchgate.net | Inhibits researchgate.net | Inhibits researchgate.net | N/A |

| Bacitracin | Inhibits nih.govresearchgate.net | Inhibits researchgate.net | Inhibits researchgate.net | N/A |

Future Research Directions and Academic Potential of Bepristat 1a

Elucidating Undiscovered PDI-Bepristat 1a Interactions

Bepristat 1a is known to be a selective and reversible inhibitor of Protein Disulfide Isomerase (PDI). scientificlabs.ie It operates not by targeting the catalytic site, but by binding to the substrate-binding b' domain of the enzyme. nih.govoregon-therapeutics.comresearchgate.net This interaction blocks the binding of substrates and paradoxically enhances the catalytic activity of the a and a' domains by displacing the x-linker, which functions as an allosteric switch. nih.govresearchgate.net While this mechanism has been outlined, significant questions remain, representing a fertile ground for future research.

Future investigations should aim to precisely map the conformational changes within the full-length PDI enzyme upon this compound binding. While the displacement of the x-linker from the hydrophobic pocket of the b' domain is established, the full cascade of structural rearrangements in the catalytic a and a' domains is not completely understood. nih.gov High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM), could provide unprecedented snapshots of these dynamic states.

Furthermore, research is needed to understand how this compound binding affects PDI's interaction with its diverse range of client proteins. PDI interacts with a vast number of nascent polypeptides to ensure their proper folding. researchgate.netresearchgate.net It is currently unknown whether the allosteric modulation by this compound affects all substrate interactions uniformly or if it exhibits substrate-specific effects. Investigating this could reveal new layers of regulatory complexity in PDI function. Additionally, exploring how this compound influences the interaction of PDI with other PDI family members and partner proteins, such as ERO1α, could shed light on the broader regulation of oxidative protein folding. nih.gov

Exploring Broader Biological Roles of PDI Allosteric Modulation

The allosteric modulation of PDI by compounds like this compound opens new avenues to explore the enzyme's role in a wide array of cellular processes beyond its canonical function in protein folding. numberanalytics.com PDI is implicated in endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), both of which are central to numerous diseases. oregon-therapeutics.com By selectively modulating PDI activity without directly targeting its catalytic sites, this compound can be used as a precise chemical probe to dissect PDI's specific contributions to these pathways.

Future studies could investigate the impact of PDI allosteric modulation on cellular signaling pathways. For instance, PDI has been shown to interact with and regulate the activity of transcription factors such as NF-kB and STAT3. oregon-therapeutics.com It is crucial to explore whether allosteric inhibitors like this compound can influence these non-canonical functions of PDI and, consequently, modulate gene expression and cellular responses in disease contexts.

Moreover, the role of extracellular PDI in processes like thrombosis is well-documented, and this compound has been shown to inhibit thrombus formation. scientificlabs.ienih.gov However, PDI is also found in other cellular compartments, including the nucleus and cytoplasm. oregon-therapeutics.com The broader biological consequences of allosterically modulating these specific PDI pools are largely unexplored. Research using this compound could help to clarify the distinct functions of PDI in different cellular locations and its involvement in processes such as cell adhesion, migration, and immune response. frontiersin.org This could reveal PDI as a key regulator in a wider range of physiological and pathological conditions than currently appreciated.

Rational Design of Next-Generation Allosteric PDI Modulators

The discovery of this compound provides a critical starting point for the rational design of new and improved allosteric modulators of PDI. researcher.life While effective, this compound's development can be advanced to create next-generation compounds with enhanced properties. The challenges and successes in designing allosteric modulators highlight the potential of this approach to target proteins that are difficult to drug at their active sites. researcher.lifedrugdiscoverytrends.com

Future design efforts can leverage the known structure of the PDI b' domain and its interaction with this compound as a blueprint. nih.govthno.org Using computational methods like virtual screening, molecular dynamics simulations, and structure-based drug design, new chemical scaffolds can be identified or existing ones optimized. acs.orgshsmu.edu.cn The goals would be to increase potency and bioavailability, as well as to fine-tune selectivity. A significant opportunity lies in developing modulators that are selective for specific members of the PDI family, which comprises over 20 proteins with distinct and sometimes opposing functions. oregon-therapeutics.com Achieving isoform-selectivity would be a major breakthrough, allowing for more targeted therapeutic interventions with potentially fewer side effects.

Furthermore, rational design could be employed to create allosteric modulators with different functional outcomes. nih.gov While this compound is an inhibitor, it may be possible to design allosteric activators of PDI. Such compounds could be beneficial in conditions characterized by insufficient PDI activity or protein misfolding, offering a completely novel therapeutic strategy. The development of covalent allosteric modulators could also be explored to achieve prolonged and specific effects. researcher.life

Expanding Preclinical Investigations into New Disease Areas

The established antithrombotic activity of this compound serves as a strong rationale for its clinical investigation in cardiovascular diseases. nih.govoregon-therapeutics.com However, the central role of PDI in protein homeostasis and stress responses suggests that the therapeutic potential of its allosteric modulation extends to a much wider range of pathologies. frontiersin.org

A significant area for expansion is oncology. PDI is upregulated in several cancers, where it helps malignant cells cope with the high demand for protein synthesis and secretion, and contributes to chemoresistance. frontiersin.org Preclinical studies have shown that PDI inhibitors can suppress tumor growth and trigger cancer cell death. Investigating this compound or its next-generation analogs in various cancer models, including glioblastoma and pancreatic cancer, is a logical next step. thno.orgmdpi.com

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, are characterized by protein misfolding and aggregation, processes in which PDI is intimately involved. Inhibition of PDI has shown neuroprotective effects in preclinical models. frontiersin.orgtocris.com Therefore, evaluating the efficacy of allosteric PDI modulators like this compound in models of neurodegeneration is a highly promising research direction. Other potential disease areas for investigation include infectious diseases, as PDI is exploited by some viruses and pathogens for cellular entry, and metabolic disorders where ER stress is a key pathological feature. frontiersin.org Studies have also pointed to the potential of PDI inhibitors in treating parasitic diseases like malaria. cam.ac.uk

Integration with Multi-Omics Data for Systems-Level Understanding

To fully grasp the academic and therapeutic potential of this compound, a systems-level understanding of its biological effects is essential. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this holistic view. nih.govazolifesciences.com This strategy moves beyond a single target-single effect model to a comprehensive analysis of the global cellular response to PDI modulation. nih.gov

By applying transcriptomics (RNA-seq), researchers can identify all genes whose expression is altered by this compound, revealing the downstream signaling pathways and cellular processes affected by PDI inhibition. nih.gov Proteomics can provide a global snapshot of changes in protein expression and post-translational modifications, offering direct insight into the state of cellular proteostasis. azolifesciences.com Metabolomics can uncover alterations in cellular metabolism that result from changes in enzyme function and cellular stress. azolifesciences.com

Integrating these diverse datasets can help to construct a comprehensive network of the molecular interactions influenced by this compound. arxiv.org This approach can uncover novel mechanisms of action, identify potential off-target effects, and discover predictive biomarkers that could one day be used to stratify patients who are most likely to respond to this class of drugs. nih.govpharmalex.com Ultimately, a multi-omics approach will be indispensable for translating the promise of this compound and other PDI modulators from the laboratory to the clinic.

Q & A

Basic: What are the standard protocols for characterizing Bepristat 1a's molecular structure and purity in preclinical research?

Answer:

Characterization begins with spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm the molecular formula (C₈H₉NO₃Cl) and structural features, as shown in crystallographic data . Purity assessment requires high-performance liquid chromatography (HPLC) with ≥95% purity thresholds, coupled with elemental analysis for halogen quantification (e.g., chlorine content). Reproducibility mandates detailed reporting of instrumentation parameters (e.g., column type, mobile phase) per IUPAC guidelines .

Basic: How is cell viability assessed for this compound in in vitro studies, and what controls are essential?

Answer:

Standard assays include MTT or resazurin-based tests , where dose-response curves (e.g., 0–100 μM) are generated using triplicate technical replicates. Controls must include:

- Solvent controls (e.g., DMSO at ≤0.1% v/v) to exclude vehicle toxicity.

- Positive controls (e.g., staurosporine for apoptosis induction).

- Cell-line authentication via STR profiling to avoid cross-contamination artifacts.

Data should report IC₅₀ values with 95% confidence intervals, as modeled in Figure 3c .

Advanced: How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?

Answer:

Discrepancies often arise from protocol variability , such as:

- Exposure duration : Short-term (24h) vs. long-term (72h) assays may yield divergent IC₅₀ values.

- Cell confluency : Sub-optimal seeding densities alter drug uptake kinetics.

- Batch-to-batch variability : Validate compound stability (e.g., via LC-MS) before assays.

A meta-analysis framework, incorporating sensitivity analysis and stratification by experimental conditions, is recommended .

Advanced: What methodologies optimize the selectivity of this compound in enzyme inhibition assays?

Answer:

To minimize off-target effects:

- Competitive binding assays : Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) against related enzymes.

- Structural analogs : Compare inhibition profiles with Bepristat 2a (C₁₀H₁₄BrN₂O₂) to identify moiety-specific interactions .

- Proteome-wide profiling : Apply chemical proteomics (e.g., activity-based protein profiling) to map off-target interactions .

Advanced: How should researchers design longitudinal studies to assess this compound's effects on cellular pathways?

Answer:

Longitudinal designs require:

- Time-course RNA-seq/proteomics : Collect data at multiple timepoints (e.g., 6h, 24h, 48h) to track pathway activation/repression dynamics.

- PICOT framework : Define Population (cell type), Intervention (dose), Comparison (vehicle control), Outcome (e.g., apoptosis markers), and Timeframe .

- Mixed-effects models : Account for intra-experimental variability in multi-omics datasets .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for plasma/tissue samples. Key steps:

- Sample preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction.

- Internal standardization : Use deuterated analogs (e.g., this compound-d₃) to correct for matrix effects.

- Validation : Adhere to FDA bioanalytical guidelines for linearity (R² ≥0.99), precision (CV ≤15%), and recovery (≥80%) .

Advanced: What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.